molecular formula C29H34N8O B2642297 N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902445-96-9

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No. B2642297
CAS RN: 902445-96-9
M. Wt: 510.646
InChI Key: JEVUGXBXHKECDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C29H34N8O and its molecular weight is 510.646. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Polymerization

TEMPO plays a crucial role in radical polymerization processes. As a persistent nitroxide radical, it acts as a mediator, controlling the polymerization kinetics and molecular weight distribution. By regulating the radical concentration, TEMPO enhances the stability and control of polymerization reactions .

Photochemical Reactions

In photochemistry, TEMPO serves as an efficient spin trap and radical scavenger. It captures reactive radicals generated during light-induced processes, preventing unwanted side reactions and promoting selectivity. Its low toxicity and non-mutagenic nature make it an attractive choice for such applications .

Antioxidant and Spin Label

Biologically, TEMPO acts as an antioxidant, protecting cells from oxidative stress. Its stable free radical structure allows it to scavenge harmful reactive oxygen species (ROS) and mitigate cellular damage. Additionally, TEMPO serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, providing insights into protein dynamics and interactions .

Magnetic Resonance Imaging (MRI)

TEMPO-based contrast agents find use in MRI. Their paramagnetic properties enhance image contrast, aiding in the visualization of tissues and organs. Researchers explore TEMPO derivatives for targeted imaging and disease diagnosis .

Oxidation of Functional Groups

TEMPO efficiently oxidizes primary and secondary alcohols to their corresponding carbonyl compounds. This transformation, known as the TEMPO-mediated alcohol oxidation, is widely employed in synthetic chemistry and organic synthesis .

Lewis Acidity Measurement

Due to its excellent solubility in both polar and nonpolar solvents, TEMPO serves as a standard base for assessing the Lewis acidity of solvents. Monitoring the n → π* transition energies allows researchers to quantify solvent properties .

properties

IUPAC Name

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N8O/c1-20-10-8-11-21(2)35(20)19-18-30-26(38)17-9-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-5,12-13,20-21,23-24,27-28,31,34H,6-11,14-19H2,1-2H3,(H,30,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVPYDKOWUCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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